molecular formula C17H22N2O2S B11363520 N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbutanamide

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbutanamide

Cat. No.: B11363520
M. Wt: 318.4 g/mol
InChI Key: UHVGHBSEKAQNKK-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbutanamide is an organic compound characterized by its unique structure, which includes a thiazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbutanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the thiazole intermediate.

    Formation of the Amide Bond: The final step involves coupling the thiazole derivative with 3-methylbutanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the amide bond, potentially leading to the formation of thiazolidine or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thiazolidine or amine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbutanamide serves as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Medicine

In medicinal chemistry, this compound can be modified to enhance its bioavailability, potency, and selectivity towards specific biological targets. It may serve as a lead compound for the development of new therapeutic agents.

Industry

In the material science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties such as conductivity, flexibility, and durability.

Mechanism of Action

The mechanism by which N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbutanamide exerts its effects depends on its interaction with molecular targets. The thiazole ring and methoxyphenyl group can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbutanamide
  • N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbutanamide
  • N-{2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbutanamide

Uniqueness

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbutanamide is unique due to the presence of the methoxy group, which can influence its reactivity, solubility, and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbutanamide

InChI

InChI=1S/C17H22N2O2S/c1-12(2)10-16(20)18-9-8-14-11-22-17(19-14)13-4-6-15(21-3)7-5-13/h4-7,11-12H,8-10H2,1-3H3,(H,18,20)

InChI Key

UHVGHBSEKAQNKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)OC

Origin of Product

United States

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